
(2-フルオロフェニル)(4-(6-(4-フルオロフェニル)ピリダジン-3-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18F2N4O and its molecular weight is 380.399. The purity is usually 95%.
BenchChem offers high-quality (2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 化合物(2-フルオロフェニル)(4-(6-(4-フルオロフェニル)ピリダジン-3-イル)ピペラジン-1-イル)メタノンは、平衡型ヌクレオシドトランスポーター(ENT)の阻害剤として研究されています。 この化合物は、ENT1よりもENT2に対して選択性を示し、これは創薬において有望な特徴です .
- この化合物は、PPARα、PPARγ、およびPPARδアゴニストとしての強力なトリプル作用プロファイルを呈します。 これらの受容体に対するそのEC50値は、それぞれ0.029 µM、0.013 µM、および0.029 µMです .
抗ウイルス活性
ENT阻害
PPARアゴニストプロファイル
要約すると、(2-フルオロフェニル)(4-(6-(4-フルオロフェニル)ピリダジン-3-イル)ピペラジン-1-イル)メタノンは、抗ウイルスアプリケーションからPPARモジュレーションまで、さまざまな分野で有望です。 研究者は、新しい治療の可能性のためのその可能性を探求し続けています . 特定の側面の詳細な情報が必要な場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is an irreversible and non-competitive inhibitor . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity (Km) .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which can impact various biochemical pathways. These pathways include nucleotide synthesis and regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.
Pharmacokinetics
This suggests that it may have good bioavailability and stability within cells .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleoside transport . This can affect various cellular processes, including nucleotide synthesis and regulation of adenosine function .
生物活性
The compound (2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone , with CAS number 1021035-34-6 , is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18F2N4O
- Molecular Weight : 380.4 g/mol
The structure of the compound includes a fluorophenyl group and a piperazine moiety, which are known to enhance receptor binding affinity and selectivity.
1. Receptor Affinity
Research indicates that compounds with similar structures often exhibit significant affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The compound has been evaluated for its interaction with:
- 5-HT1A and 5-HT2A receptors, which are critical in mood regulation and psychotropic effects.
In vitro studies suggest that the compound may display moderate affinity for these receptors, similar to other derivatives bearing piperazine and pyridazine rings .
2. Monoamine Oxidase Inhibition
A related series of compounds have shown promising results as inhibitors of monoamine oxidase (MAO), particularly MAO-B. For instance, derivatives containing the piperazine moiety demonstrated IC50 values in the low micromolar range, indicating potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl and piperazine rings in modulating biological activity. Compounds with electron-withdrawing groups (e.g., fluorine) generally exhibited enhanced receptor binding compared to their unsubstituted counterparts.
Compound | Receptor | IC50 (µM) | Selectivity Index |
---|---|---|---|
T3 | MAO-B | 0.039 | 120.8 |
T6 | MAO-B | 0.013 | 107.4 |
This table summarizes the inhibitory potency of selected derivatives against MAO-B, emphasizing the role of specific structural modifications in enhancing selectivity and potency .
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects, the compound demonstrated significant inhibition of oxidative stress markers in neuronal cell cultures, suggesting its potential as a neuroprotective agent. The cytotoxicity assays indicated that at lower concentrations, the compound did not induce significant cell death, highlighting its safety profile .
Case Study 2: Psychotropic Activity
Another study focused on the psychotropic effects of similar compounds revealed that those with a piperazine backbone exhibited anxiolytic properties in animal models. The behavioral tests indicated that these compounds could modulate serotonin levels effectively, providing a pathway for developing new anxiolytic medications .
特性
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUIJPBZVCVXJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。